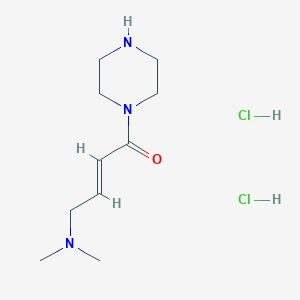
4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and a piperazine ring, making it a valuable molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride typically involves the reaction of 4-dimethylaminobut-2-en-1-one with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is utilized in the study of biological processes and as a tool for probing biochemical pathways.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group and piperazine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one
- 4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one hydrochloride
Uniqueness
4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding characteristics, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H21Cl2N3O |
|---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
(E)-4-(dimethylamino)-1-piperazin-1-ylbut-2-en-1-one;dihydrochloride |
InChI |
InChI=1S/C10H19N3O.2ClH/c1-12(2)7-3-4-10(14)13-8-5-11-6-9-13;;/h3-4,11H,5-9H2,1-2H3;2*1H/b4-3+;; |
InChI Key |
JQNVUMOIHZDEAF-CZEFNJPISA-N |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N1CCNCC1.Cl.Cl |
Canonical SMILES |
CN(C)CC=CC(=O)N1CCNCC1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















